3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one
Beschreibung
This compound features a 1,4-dihydroquinolin-4-one core substituted with a 1,2,4-oxadiazole ring at position 2. The oxadiazole moiety is further functionalized with a 4-bromophenyl group, while the quinolinone ring bears an ethyl group at position 1 and a methyl group at position 3. The bromophenyl substituent likely enhances π-π stacking interactions in biological systems, while the ethyl and methyl groups may influence solubility and metabolic stability. Though direct experimental data on this compound is sparse, its structural features align with pharmacophores known for targeting enzymes and receptors, such as kinase inhibitors or G-protein-coupled receptor (GPCR) modulators .
Eigenschaften
IUPAC Name |
3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O2/c1-3-24-11-16(18(25)15-10-12(2)4-9-17(15)24)20-22-19(23-26-20)13-5-7-14(21)8-6-13/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXXPEYCTNDOPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Quinoline synthesis: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives of the oxadiazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Based on the search results, here's what is known about compounds related to "3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one":
General Information
Oxadiazoles, particularly 1,2,4-oxadiazoles, are a class of five-membered heterocyclic compounds with diverse applications in drug discovery . These compounds are of interest for their potential biological activities, especially in oncology and antimicrobial research.
3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one
3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one is a research compound with the molecular formula and a molecular weight of 382.217 g/mol.
- IUPAC Name: 3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1H-quinolin-4-one
- InChI: InChI=1S/C18H12BrN3O2/c1-10-5-6-15-13(7-10)16(23)14(9-20-15)18-21-17(22-24-18)11-3-2-4-12(19)8-11/h2-9H,1H3,(H,20,23)
- InChI Key: OFGGHZRFIWISQW-UHFFFAOYSA-N
- Canonical SMILES: CC1=CC2=C(C=C1)NC=C(C2=O)C3=NC(=NO3)C4=CC(=CC=C4)Br
Biological Activity
- Anticancer Activity: Quinoline derivatives have demonstrated anticancer properties. In vitro assays on cancer cell lines such as MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) show significant growth inhibition. For instance, compound 3b exhibited a GI50 of 28 µM against PC-3 cells. The anticancer mechanism involves inhibiting heat shock protein 90 (Hsp90), leading to the degradation of oncogenic proteins.
- Antimicrobial Activity: Quinoline derivatives possess antimicrobial activity. Some derivatives have shown antibacterial properties against Staphylococcus aureus and Escherichia coli, with certain compounds displaying zones of inhibition comparable to standard antibiotics.
Related Compounds
- 5-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-3-nitrobenzene-1,2-diol: This compound has a molecular weight of 378.13 g/mol and the molecular formula .
- IUPAC Name: 5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-nitrobenzene-1,2-diol
- InChI: InChI=1S/C14H8BrN3O5/c15-9-3-1-7(2-4-9)13-16-14(23-17-13)8-5-10(18(21)22)12(20)11(19)6-8/h1-6,19-20H
- InChIKey: JRQSGZQZNPBNIE-UHFFFAOYSA-N
- SMILES: C1=CC(=CC=C1C2=NOC(=N2)C3=CC(=C(C(=C3)O)O)N+[O-])Br
- 3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid: This is another related compound with potential applications .
- 1-[(4-Bromophenyl)sulfonyl]-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine: This compound has a molecular weight of 466.3 and a molecular formula of .
Wirkmechanismus
The exact mechanism of action for 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one is not well-documented. it is likely to interact with various molecular targets through its heterocyclic rings and bromophenyl group. These interactions could involve binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural Modifications in Oxadiazole-Containing Quinolinones
Substituent Effects on the Oxadiazole Ring
- Trifluoromethylphenyl Analog (): Replacing the bromophenyl group with a 4-(trifluoromethyl)phenyl group increases electronegativity and lipophilicity (predicted logP ~4.0 vs. ~3.5 for the bromophenyl analog). The CF₃ group may enhance metabolic stability due to reduced oxidative metabolism .
- The 6-fluoro substituent in this analog further enhances polarity compared to the 6-methyl group in the target compound .
Core Modifications
- PSN375963 (): This compound replaces the quinolinone core with a simpler oxadiazole linked to a butylcyclohexyl group. Its activity as a GPCR modulator highlights the versatility of oxadiazole derivatives in drug discovery .
Biologische Aktivität
The compound 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one represents a unique structure that combines features of oxadiazole and quinoline derivatives. This article explores its biological activity, focusing on its potential antiviral, antimicrobial, and anticancer properties based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C18H18BrN3O
- Molecular Weight : 372.26 g/mol
- CAS Number : 1291847-58-9
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, revealing promising results in several areas:
Antiviral Activity
Research has indicated that derivatives of oxadiazole exhibit significant antiviral properties. For instance, compounds structurally related to this compound demonstrated activity against the H5N1 avian influenza virus. The effectiveness was measured using EC50 and LD50 values in plaque reduction assays on Madin-Darby canine kidney cells, showing that structural modifications can enhance antiviral potency .
Anticancer Activity
In silico studies and experimental assays have shown that quinoline derivatives often possess anticancer properties. The synthesized compounds related to this class have been tested for cytotoxic effects against various cancer cell lines. For example, compounds with similar structural motifs to the target compound exhibited selective cytotoxicity against tumorigenic cell lines . The mechanism of action is believed to involve interference with cellular signaling pathways critical for cancer cell proliferation.
Case Studies and Research Findings
- Antiviral Screening : A study tested the antiviral activity of several oxadiazole derivatives against H5N1. The promising results led to further exploration of structure-activity relationships (SAR) to optimize efficacy .
- Antimicrobial Evaluation : A series of oxadiazole derivatives were screened for their antibacterial properties. Among them, some exhibited potent activity against Klebsiella pneumoniae, indicating that modifications in the oxadiazole moiety can enhance antimicrobial effectiveness .
- Cytotoxicity Assessment : In vitro assays demonstrated that certain quinoline derivatives showed significant cytotoxicity against cancer cell lines such as HeLa and MCF-7. The study emphasized the importance of substituents on the quinoline ring in modulating biological activity .
Q & A
Synthesis and Optimization
Basic Question : What are the standard synthetic routes for preparing this compound, and what key intermediates are involved? Methodological Answer : The compound can be synthesized via a multi-step approach:
- Step 1 : Construct the quinolin-4-one core using cyclization reactions. For example, a Gould-Jacobs reaction involving ethyl 3-aminocrotonate and a ketone derivative under acidic conditions .
- Step 2 : Introduce the 1,2,4-oxadiazol-5-yl moiety via a [3+2] cycloaddition between a nitrile oxide (generated in situ from 4-bromobenzaldehyde oxime) and a nitrile-containing quinolinone intermediate. This requires careful temperature control (60–80°C) and a catalyst like tetrabutylammonium fluoride (TBAF) .
- Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using melting point analysis and -NMR .
Advanced Question : How can reaction conditions be optimized to improve yield and selectivity for the oxadiazole ring formation? Methodological Answer :
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)) or copper(I) iodide for cycloaddition efficiency. Compare yields using HPLC-MS .
- Solvent Effects : Evaluate polar aprotic solvents (DMF, DMSO) versus toluene. DMF may enhance solubility but risk side reactions; toluene could improve selectivity at higher temperatures .
- Kinetic Studies : Use in-situ FTIR to monitor reaction progress and identify intermediates. Adjust stoichiometry of nitrile oxide precursors to minimize dimerization .
Structural Characterization
Basic Question : What spectroscopic and crystallographic methods are essential for confirming the compound’s structure? Methodological Answer :
- Spectroscopy :
- - and -NMR to verify substituent positions (e.g., ethyl group at N1, bromophenyl on oxadiazole) .
- IR spectroscopy to confirm carbonyl (C=O, ~1680 cm) and oxadiazole (C=N, ~1600 cm) stretches .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX software for refinement. Key parameters: R-factor < 5%, resolution ≤ 1.0 Å .
Advanced Question : How can computational methods resolve ambiguities in crystallographic data for this compound? Methodological Answer :
- Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-31G(d) and compare bond lengths/angles with experimental SCXRD data. Discrepancies >0.05 Å may indicate disorder or solvent effects .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br⋯H contacts) to explain packing motifs and stabilize the crystal lattice .
Computational Modeling
Basic Question : Which computational approaches predict the compound’s electronic properties and reactivity? Methodological Answer :
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps using Gaussian09 with B3LYP hybrid functional. A smaller gap (<3 eV) suggests higher reactivity, e.g., in electrophilic substitution .
- Mulliken Charges : Identify nucleophilic/electrophilic sites (e.g., oxadiazole N-atoms) for reaction planning .
Advanced Question : How can molecular dynamics (MD) simulations elucidate the compound’s interaction with biological targets? Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to kinases (e.g., EGFR). Set grid boxes around ATP-binding pockets and validate with co-crystallized ligands .
- Free Energy Calculations : Perform MM-PBSA analysis on MD trajectories (50 ns) to estimate binding affinities (ΔG < -8 kcal/mol indicates strong binding) .
Biological Activity Profiling
Basic Question : What in vitro assays are suitable for initial screening of antimicrobial or anticancer activity? Methodological Answer :
- Antimicrobial : Broth microdilution assay (MIC determination) against S. aureus (ATCC 29213) and E. coli (ATCC 25922). Include positive controls (ciprofloxacin) and measure OD after 24h .
- Anticancer : MTT assay on HeLa cells. IC values <10 µM warrant further study; validate with flow cytometry for apoptosis (Annexin V/PI staining) .
Advanced Question : How can transcriptomic data clarify mechanisms of action conflicting with phenotypic assays? Methodological Answer :
- RNA-Seq : Treat cells (e.g., MCF-7) at IC for 24h. Compare differentially expressed genes (DEGs) via DESeq2 (|log2FC| >1, FDR <0.05). Pathway enrichment (KEGG) may reveal off-target kinase inhibition .
- Metabolomics : Pair with LC-MS to track metabolite shifts (e.g., ATP depletion) and reconcile with transcriptomic findings .
Stability and Degradation
Basic Question : What accelerated stability tests assess the compound’s shelf-life under varying conditions? Methodological Answer :
- ICH Guidelines : Store samples at 40°C/75% RH (6 months) and analyze degradation via HPLC. Acceptable degradation <5%; significant changes require lyophilization or inert packaging .
- Photostability : Expose to UV light (ICH Q1B) and monitor photoproducts with LC-MS. Bromophenyl groups may undergo debromination (m/z shifts of ~80 Da) .
Advanced Question : How can computational QSPR models predict environmental persistence and toxicity? Methodological Answer :
- EPI Suite : Estimate biodegradation (BIOWIN <2.5 suggests persistence) and ecotoxicity (LC for Daphnia magna). Validate with experimental soil half-life studies (OECD 307) .
- Metabolite Prediction : Use GLORY or Meteor Nexus to simulate Phase I/II metabolism. Bromine retention in metabolites may raise ecotoxicological concerns .
Addressing Data Contradictions
Basic Question : How should researchers resolve conflicting bioactivity data across different assay platforms? Methodological Answer :
- Assay Validation : Replicate experiments in triplicate under standardized conditions (e.g., cell passage number, serum batch). Use ANOVA with post-hoc Tukey test (p <0.05) to confirm significance .
- Orthogonal Assays : Confirm cytotoxicity findings with resazurin assay or clonogenic survival to rule out false positives .
Advanced Question : What statistical and computational tools identify outliers in high-throughput screening datasets? Methodological Answer :
- Z-Score Analysis : Flag data points with |Z| >3 as outliers. Apply robust regression (e.g., RANSAC) to minimize noise .
- Machine Learning : Train a random forest model on historical HTS data to predict assay interference (e.g., compound aggregation). ROC-AUC >0.85 indicates reliable classification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
